

Methyl Isonipecotate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: Methyl isonipecotate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid piperidine core offers a three-dimensional structural motif that is increasingly sought after in the design of novel therapeutics. This versatile scaffold provides a robust platform for the synthesis of a diverse array of biologically active molecules, enabling fine-tuning of physicochemical properties and facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of **methyl isonipecotate**, including its chemical properties, synthesis, functionalization, and its application in the development of innovative therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Data of Methyl Isonipecotate

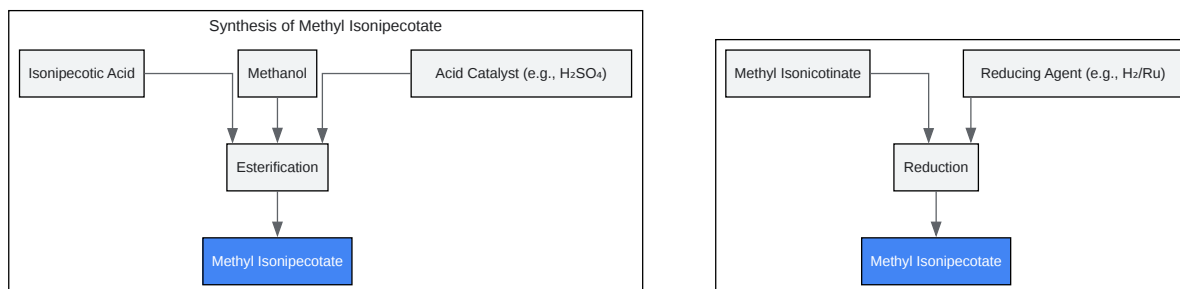
Methyl isonipecotate is a colorless to pale yellow liquid with a characteristic amine-like odor. A summary of its key physical and spectroscopic properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][2]
Molecular Weight	143.18 g/mol	[1][2]
CAS Number	2971-79-1	[1][2]
Boiling Point	85-90 °C (lit.)	[2]
Density	1.06 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.465 (lit.)	[2]
Solubility	Slightly soluble in water; soluble in chloroform.	[2]
pKa	9.78 ± 0.10 (Predicted)	[2]
¹ H NMR (CDCl ₃ , 500 MHz)	δ = 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH ₃), 3.2-3.18 (m, 2H, >N-CH ₂ -), 2.92-2.86 (m, 2H, >N-CH ₂ -), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)	[3]
¹³ C NMR	Data not explicitly found for the free base, but available for derivatives.	[4][5]

Synthesis of Methyl Isonipecotate

Methyl isonipecotate can be synthesized through several routes, with the most common being the esterification of isonipecotic acid and the reduction of methyl isonicotinate.

General Synthesis Workflow



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Caption: Common synthetic routes to **methyl isonipecotate**.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to modulate the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation with Alkyl Halides

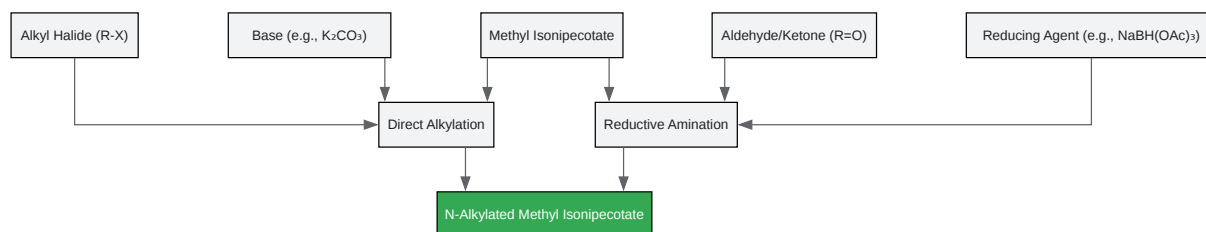
- **Reaction Setup:** To a round-bottom flask, add **methyl isonipecotate** (1.0 eq), an anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), and a base (e.g., K_2CO_3 , 2.0 eq or DIPEA, 1.5 eq).
- **Addition of Alkylating Agent:** Stir the suspension at room temperature for 10 minutes, then add the alkyl halide (1.1 eq) dropwise.

- Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC or LC-MS.
- Work-up:
 - If K_2CO_3 is used, filter the solid salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
 - If DIPEA is used, concentrate the reaction mixture directly.
- Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) and wash sequentially with saturated $NaHCO_3$ solution and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the product by silica gel column chromatography.[\[6\]](#)

Experimental Protocol: Reductive Amination with Aldehydes or Ketones

- Imine Formation: Dissolve **methyl isonipecotate** (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM. Stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
- Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.
- Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
- Work-up: Carefully quench the reaction with saturated $NaHCO_3$ solution. Extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the product by silica gel column chromatography.

N-Alkylation Workflow



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Caption: General workflows for N-alkylation of **methyl isonipecotate**.

N-Acylation

N-acylation introduces an acyl group, forming an amide bond, which is a common feature in many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chlorides

- **Reaction Setup:** Dissolve **methyl isonipecotate** (1.0 eq) in an anhydrous solvent like DCM and cool to 0 °C.
- **Addition of Base:** Add a base such as triethylamine (1.2 eq) and stir for 5 minutes.
- **Addition of Acylating Agent:** Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
- **Work-up:** Quench the reaction with water. Wash with saturated NaHCO₃ solution and then brine.

- Purification: Separate the organic layer, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate. Purify the crude product by column chromatography.[7]

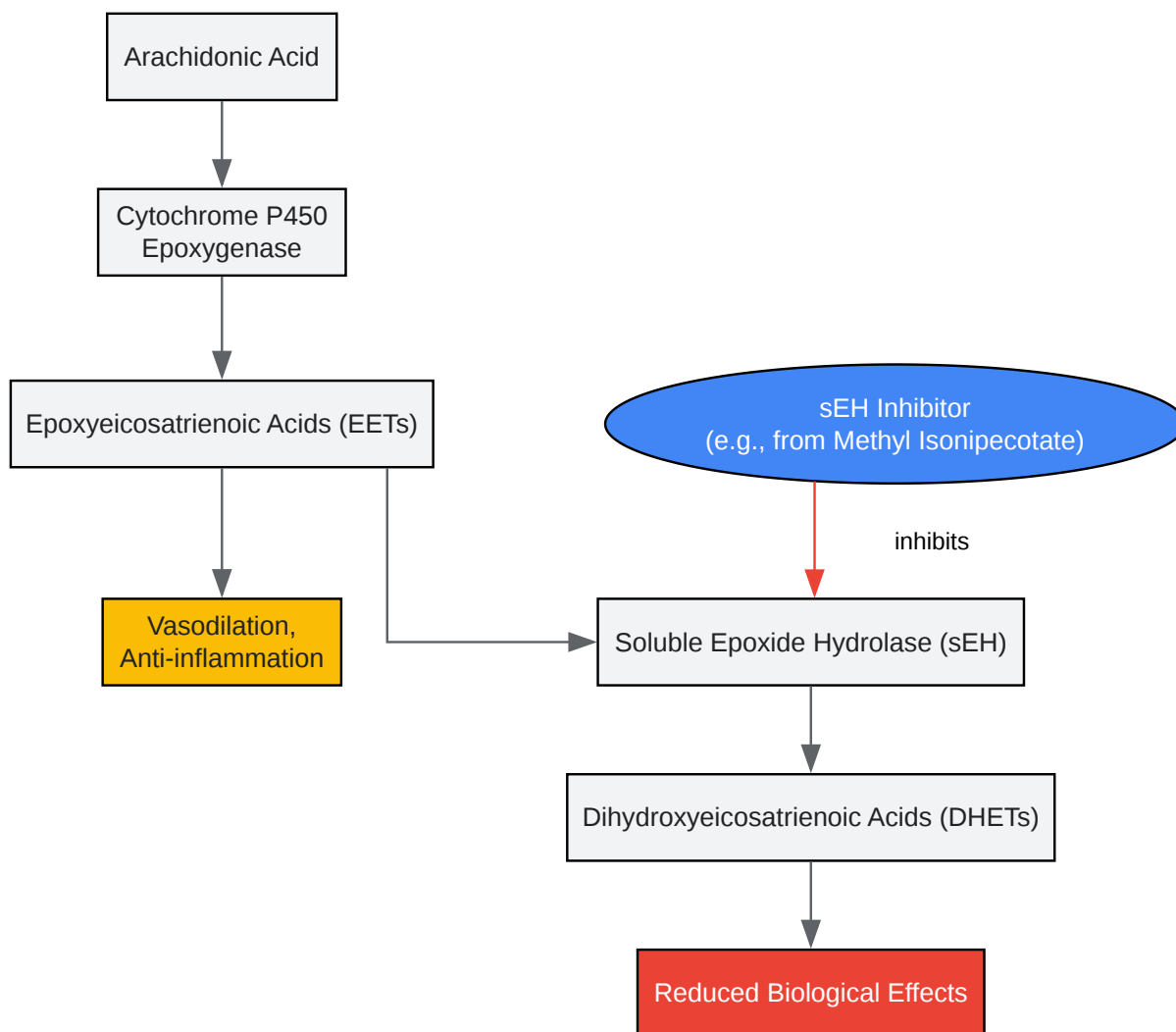
Applications in Drug Discovery

The **methyl isonipecotate** scaffold is a cornerstone in the synthesis of a variety of therapeutic agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.[8] Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for hypertension and inflammatory diseases.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase



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Caption: sEH pathway and the role of its inhibitors.

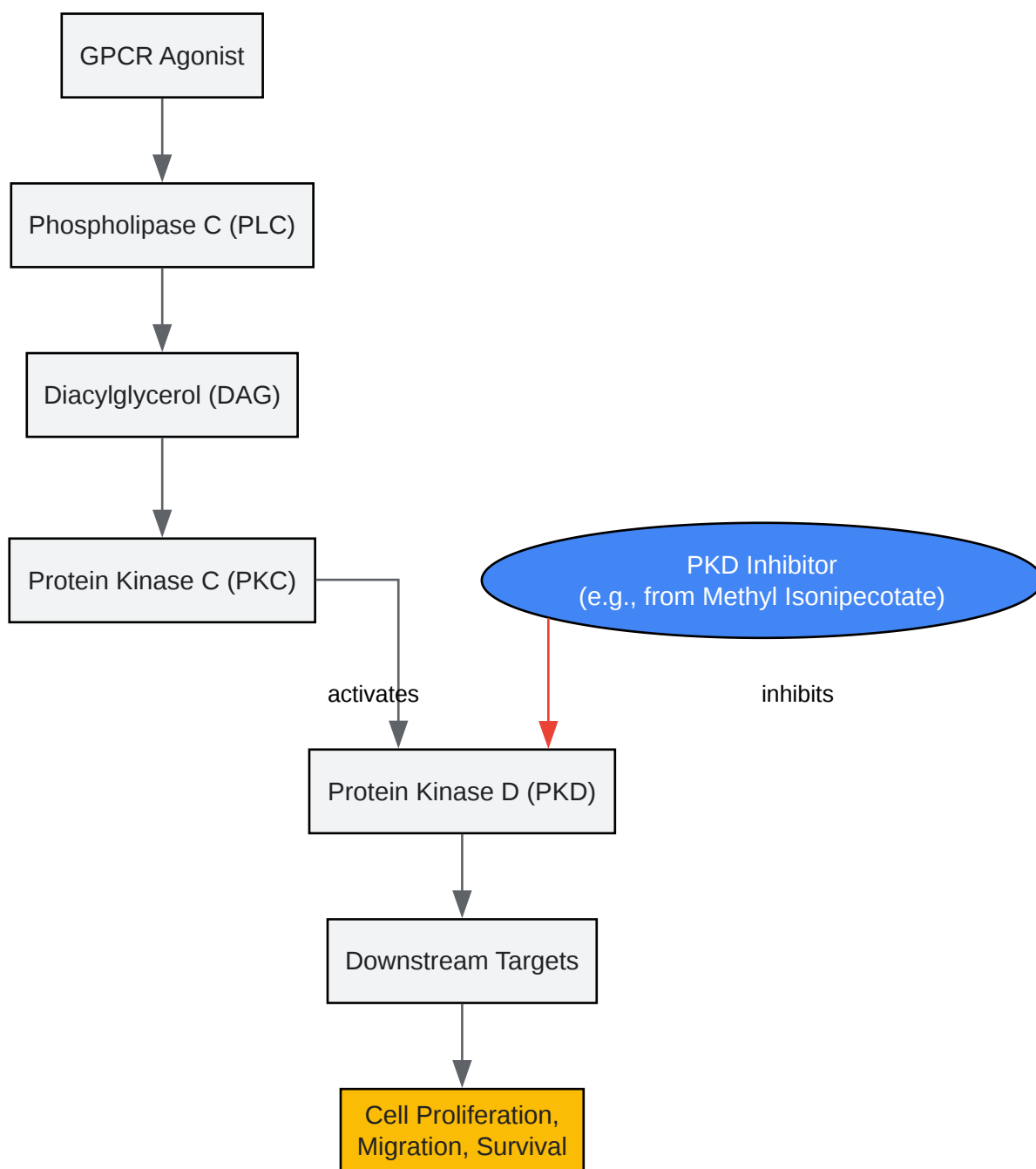
Quantitative Data for Piperidine-Derived sEH Inhibitors

Compound Class	IC ₅₀ (nM)	Target	Reference
Piperidine-derived amides	0.4	Human sEH	[9]
N,N'-disubstituted ureas	2.2 - 183	Human sEH	[11]
Sulfonyl ureas	1.69 - 100	Human sEH	[12]
Chromone-2-carboxamides	1750	Human sEH	[13]

Protein Kinase D (PKD) Inhibitors

Protein Kinase D is a family of serine/threonine kinases that regulate various cellular processes, and their dysregulation is implicated in diseases like cancer.[\[5\]](#)[\[14\]](#)

Protein Kinase D Signaling Pathway



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Caption: Simplified Protein Kinase D signaling pathway.

Quantitative Data for Piperidine-Derived PKD Inhibitors

Compound Class	IC ₅₀ (nM)	Target	Reference
Pyrazolo[3,4-d]pyrimidines	17 - 108	PKD	[15]

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis necessitates the development of new antitubercular drugs. The piperidine scaffold has been incorporated into novel compounds with potent activity against *Mycobacterium tuberculosis*.[\[2\]](#)[\[16\]](#)

Mechanism of Action of Piperidine-Containing Antituberculars

One of the mechanisms of action for some piperidine-containing antitubercular drugs is the inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival inside macrophages.[\[13\]](#) Another key target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[\[4\]](#)

Quantitative Data for Piperidine-Derived Antitubercular Agents

Compound Class	MIC (µg/mL)	Target Strain	Reference
Benzothiazinones	< 0.016	M. tuberculosis H37Rv	[2]
Isoniazid-hydrazones	0.39 - >100	M. tuberculosis H37Rv	[4]
Dipiperidines	7.8 - 31.25 (µM)	M. tuberculosis H37Rv	[16]

HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, and its inhibition is a key strategy in antiretroviral therapy. The piperidine scaffold has been utilized as a P2-ligand in the design of potent HIV-1 protease inhibitors.[\[1\]](#)[\[17\]](#)

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the natural substrates of the HIV protease.[18] They bind to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.

Quantitative Data for Piperidine-Derived HIV Protease Inhibitors

Compound Class	IC ₅₀ (nM)	Target	Reference
Piperidine-based P2-ligands	3.61 - <20	HIV-1 Protease	[1][19]
Oxazolidinone-containing	low nM	HIV-1 Protease	[8]

Conclusion

Methyl isonipecotate is a highly valuable and versatile heterocyclic building block in the field of drug discovery and development. Its rigid, three-dimensional structure provides a unique starting point for the synthesis of a wide range of biologically active compounds. The ability to readily functionalize the piperidine nitrogen through N-alkylation and N-acylation allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As demonstrated by its successful application in the development of potent inhibitors for targets such as soluble epoxide hydrolase, protein kinase D, and HIV protease, as well as novel antitubercular agents, the **methyl isonipecotate** scaffold will undoubtedly continue to play a crucial role in the design of the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to leverage the potential of this remarkable building block in their drug discovery endeavors.

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